6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine typically involves the halogenation of pyridine derivatives followed by the introduction of the ethyl group. One common method includes the bromination and chlorination of 3,4-diaminopyridine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine involves its interaction with specific molecular targets and pathways. The presence of halogen and ethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-2-chloro-N4-methyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-propyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-ethyl-2,3-pyridinediamine
Uniqueness
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
913642-08-7 |
---|---|
Molekularformel |
C7H9BrClN3 |
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
6-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-4-3-5(8)12-7(9)6(4)10/h3H,2,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
FPZOEXHTFAXNCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=NC(=C1N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.